molecular formula C15H12N2O3S B1347490 1-(4-methoxyphenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid CAS No. 618382-81-3

1-(4-methoxyphenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1347490
CAS No.: 618382-81-3
M. Wt: 300.3 g/mol
InChI Key: ABPMZZSMJFDSFW-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C15H12N2O3S and its molecular weight is 300.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of related pyrazole compounds involves regiospecific processes that can be challenging to identify without single-crystal X-ray analysis due to the conformational differences between rings, highlighting the importance of precise structural determination techniques (Kumarasinghe, Hruby, & Nichol, 2009). X-ray powder diffraction data also play a crucial role in confirming the absence of detectable impurities and ensuring the purity of synthesized compounds (Wang, Suo, Zhang, Hou, & Li, 2017). The combination of pyrazole with other heterocycles like 1,2,4-triazole and thiadiazoles results in compounds with significant pharmacological potential and the ability to interact with various biological targets (Fedotov, Hotsulia, & Panasenko, 2022).

Pharmacological Potential

Research into pyrazole derivatives has demonstrated their potential in pharmacology. For instance, novel Schiff bases synthesized from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile show significant in vitro antimicrobial activity (Puthran et al., 2019). Additionally, compounds like 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid exhibit nonlinear optical activity due to small energy gaps between their molecular orbitals, indicating potential applications in materials science (Tamer, Dege, Avcı, Atalay, & İlhan, 2015).

Antidepressant and Anticancer Activities

Some pyrazoline derivatives, specifically those substituted with phenyl and thiophen-2-yl groups, have shown promising antidepressant activities, suggesting their potential as medications for depression (Mathew, Suresh, & Anbazhagan, 2014). Furthermore, new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives exhibit in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells, pointing to their potential use in cancer therapy (Hassan, Hafez, & Osman, 2014).

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as boronic acids and their esters, are often used in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Mode of Action

It’s known that the sulfone group can act as an electron-output site due to its strong electron-withdrawing ability . This suggests that the compound may interact with its targets by donating electrons, which could result in changes to the target’s function or structure.

Biochemical Pathways

Compounds with similar structures have been shown to influence the process of hydrogen evolution by water splitting . This suggests that the compound may have a role in energy production or other processes related to hydrogen evolution.

Pharmacokinetics

It’s important to note that similar compounds, such as boronic acids and their esters, are only marginally stable in water . This could potentially impact the bioavailability of the compound.

Result of Action

Similar compounds have been shown to have high photocatalytic activities . This suggests that the compound may have potential applications in energy production or other processes that require photocatalysis.

Action Environment

It’s known that the ph strongly influences the rate of reaction of similar compounds, which is considerably accelerated at physiological ph . This suggests that the compound’s action may be influenced by the pH of its environment.

Properties

IUPAC Name

2-(4-methoxyphenyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S/c1-20-11-6-4-10(5-7-11)17-13(15(18)19)9-12(16-17)14-3-2-8-21-14/h2-9H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPMZZSMJFDSFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=CS3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355655
Record name 2-(4-methoxyphenyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618382-81-3
Record name 1-(4-Methoxyphenyl)-3-(2-thienyl)-1H-pyrazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=618382-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-methoxyphenyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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